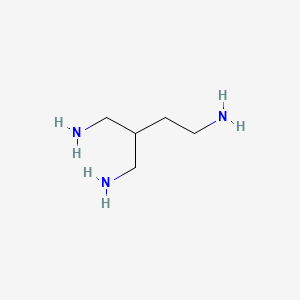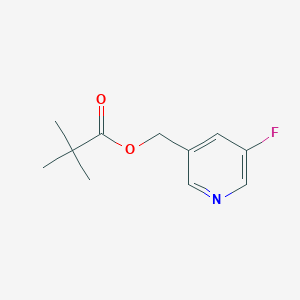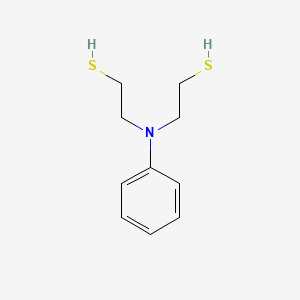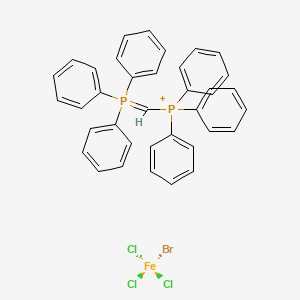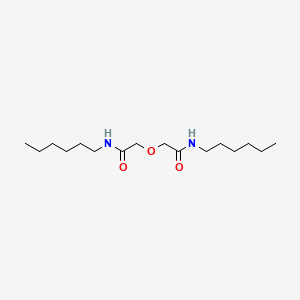![molecular formula C12H11Cl2N5 B14690680 5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine CAS No. 24749-08-4](/img/structure/B14690680.png)
5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is a synthetic organic compound characterized by its unique structure, which includes a diazenyl group attached to a dichlorophenyl ring and a dimethylpyrimidin-2-amine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine typically involves the diazotization of 2,5-dichloroaniline followed by coupling with 4,6-dimethylpyrimidin-2-amine. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound’s derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(2,4-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine
- 5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-thiol
- 5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-ol
Uniqueness
5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern on the aromatic ring and the presence of the diazenyl group
Propiedades
Número CAS |
24749-08-4 |
|---|---|
Fórmula molecular |
C12H11Cl2N5 |
Peso molecular |
296.15 g/mol |
Nombre IUPAC |
5-[(2,5-dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C12H11Cl2N5/c1-6-11(7(2)17-12(15)16-6)19-18-10-5-8(13)3-4-9(10)14/h3-5H,1-2H3,(H2,15,16,17) |
Clave InChI |
ZMBQOLCRKZBFMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)N)C)N=NC2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


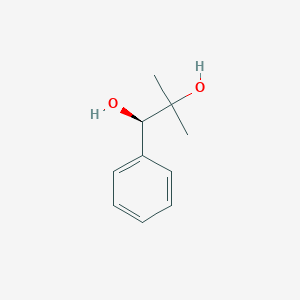
![3-[(3-Amino-3-oxopropyl)-hydroxyamino]propanamide](/img/structure/B14690603.png)

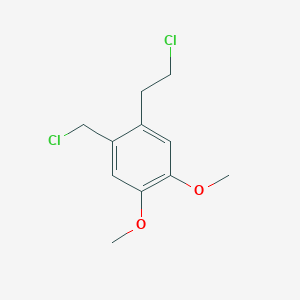

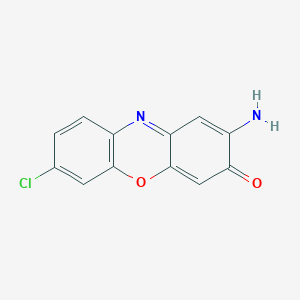
![[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14690633.png)
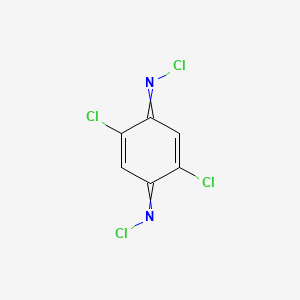
![Benzenesulfonic acid, 4-[4-[[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]methyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B14690638.png)
